5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde
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Overview
Description
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H8Cl2O. It is a derivative of benzaldehyde, featuring both chloro and ethynyl substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Chloro-2-((4-chlorophenyl)ethynyl)benzoic acid
Reduction: 5-Chloro-2-((4-chlorophenyl)ethynyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)ethynyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro and ethynyl substituents can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)ethynyl)benzaldehyde
- 5-Bromo-2-((4-bromophenyl)ethynyl)benzaldehyde
- 5-Iodo-2-((4-iodophenyl)ethynyl)benzaldehyde
Uniqueness
The combination of these substituents makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H8Cl2O |
---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
5-chloro-2-[2-(4-chlorophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H8Cl2O/c16-14-6-2-11(3-7-14)1-4-12-5-8-15(17)9-13(12)10-18/h2-3,5-10H |
InChI Key |
HEHSKLHZSHDMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C=C(C=C2)Cl)C=O)Cl |
Origin of Product |
United States |
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